

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

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Compound of Interest

Compound Name: *Atorvastatin-d5 Sodium Salt*

Cat. No.: *B1162726*

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In the landscape of modern drug development and bioanalysis, stable isotope-labeled internal standards are indispensable tools for achieving the highest levels of accuracy and precision in quantitative assays. **Atorvastatin-d5 Sodium Salt**, a deuterated analog of the widely prescribed HMG-CoA reductase inhibitor Atorvastatin, serves this critical function. The incorporation of five deuterium atoms onto the phenyl ring provides a distinct mass shift, enabling its use as an ideal internal standard for mass spectrometry-based quantification of Atorvastatin in complex biological matrices.[1][2] This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties and analytical methodologies pertinent to **Atorvastatin-d5 Sodium Salt**.

Core Physicochemical Characteristics

Atorvastatin-d5 Sodium Salt is a white to off-white or light tan solid.[3][4] The deuterium labeling on a non-exchangeable position of the molecule ensures its stability during analytical procedures. Its fundamental properties are pivotal for its handling, formulation, and application in research.

Chemical Structure and Identity

The defining feature of **Atorvastatin-d5 Sodium Salt** is the replacement of five hydrogen atoms with deuterium on one of its phenyl groups. This substitution is key to its utility in mass spectrometry.

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Fig 1: Chemical Structure of **Atorvastatin-d5 Sodium Salt**

Summary of Physical and Chemical Properties

The essential properties that define the physical nature and chemical identity of **Atorvastatin-d5 Sodium Salt** are summarized below. These parameters are fundamental for its proper handling, storage, and use in experimental design.

Property	Value	Source(s)
CAS Number	222412-87-5	[3][5][6][7]
Molecular Formula	C ₃₃ H ₂₉ D ₅ FN ₂ NaO ₅	[4][5]
Molecular Weight	585.65 g/mol	[4][5][8]
Appearance	White to Off-White Solid	[3]
Melting Point	228-230°C	[3]
pKa	~4.46 (Predicted, based on Atorvastatin)	[9][10]

Note on pKa: The pKa value is cited for the non-deuterated parent compound, Atorvastatin. The substitution of hydrogen with deuterium is not expected to significantly alter the acidity of the carboxylic acid group, thus the pKa is anticipated to be highly comparable.

Solubility Profile

The solubility of **Atorvastatin-d5 Sodium Salt** is a critical parameter for preparing stock solutions and standards for analytical assays. As a sodium salt, it exhibits enhanced solubility

in aqueous media compared to its free acid form, a common strategy to improve the dissolution of acidic drugs.[11]

Solvent	Solubility	Source(s)
Water	Slightly Soluble	[3]
Methanol	Slightly Soluble	[3]
DMSO	Slightly Soluble	[3]
Common Polar Solvents	Soluble	[1][12]

Expert Insight: The term "slightly soluble" can be variable. For quantitative applications, it is crucial to empirically determine the linear range of solubility in the chosen diluent. While the sodium salt form enhances aqueous solubility, for creating concentrated stock solutions, organic solvents like methanol or DMSO are often preferred, followed by serial dilution in the appropriate analytical buffer or mobile phase.

Stability and Storage Recommendations

The chemical stability of an analytical standard is paramount to ensuring the integrity and reproducibility of experimental results. **Atorvastatin-d5 Sodium Salt** is hygroscopic and requires controlled storage conditions to prevent degradation.[4][12]

- Temperature: The recommended storage temperature is -20°C in a freezer for long-term stability.[3][6][7]
- Atmosphere: For optimal stability, the compound should be stored under an inert atmosphere.[1][4]
- Handling: Avoid repeated freeze-thaw cycles of solutions. It is best practice to aliquot stock solutions into single-use vials to maintain integrity.
- In Solution: When dissolved in a solvent, stability is reduced. For example, one supplier suggests that in-solvent storage is stable for up to 6 months at -80°C or 1 month at -20°C.[6][7]

A stability-indicating study on a compounded (non-deuterated) Atorvastatin suspension found it to be chemically stable for at least 28 days, highlighting the general robustness of the molecule's core structure.[13]

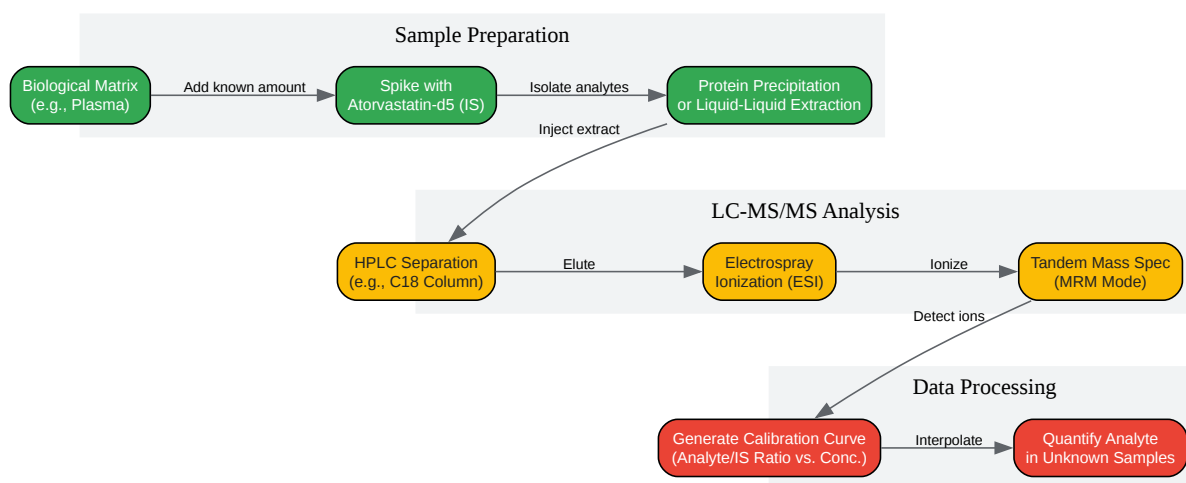
Analytical Characterization Methodologies

The primary application of **Atorvastatin-d5 Sodium Salt** is as an internal standard in quantitative bioanalysis, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][14]

Rationale for Use in LC-MS/MS

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for several reasons:

- **Correction for Variability:** It co-elutes chromatographically with the unlabeled analyte, allowing it to experience and correct for variations in sample preparation (e.g., extraction efficiency), matrix effects, and instrument response.[1]
- **Physicochemical Similarity:** Having nearly identical chemical properties to the analyte, it behaves similarly during extraction and ionization.
- **Mass Differentiation:** The +5 Da mass difference provides a clear distinction between the analyte and the internal standard in the mass spectrometer, preventing signal overlap.[1]



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Fig 2: Typical LC-MS/MS Workflow for Bioanalysis

Step-by-Step Protocol: Quantitative Analysis using LC-MS/MS

This protocol provides a validated, self-consistent framework for the quantification of Atorvastatin using **Atorvastatin-d5 Sodium Salt** as an internal standard.

1. Reagent and Sample Preparation:

- **Standard Preparation:** Prepare a primary stock solution of **Atorvastatin-d5 Sodium Salt** in methanol (e.g., 1 mg/mL). From this, create a working internal standard (IS) solution by diluting in the mobile phase (e.g., to 50 ng/mL).
- **Calibration Standards:** Prepare a stock solution of unlabeled Atorvastatin. Serially dilute this stock to create a series of calibration standards in the relevant biological matrix (e.g., blank plasma) covering the desired concentration range (e.g., 0.25 to 25.0 ng/mL).^[14]

- Sample Extraction: i. To 100 μL of plasma (calibrator, QC, or unknown sample), add 20 μL of the working IS solution. ii. Vortex briefly. iii. Add 300 μL of acetonitrile to precipitate proteins. iv. Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate. v. Carefully transfer the supernatant to a clean vial for injection.

2. Chromatographic Conditions (HPLC):

- Column: A C18 reverse-phase column is commonly used (e.g., YMC J'Sphere H80, 150 x 2 mm, 4 μm).[\[14\]](#)
- Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% acetic acid or ammonium acetate) is effective.[\[14\]](#)[\[15\]](#)[\[16\]](#) A typical mobile phase could be 70:30 (v/v) acetonitrile:0.1% acetic acid.[\[14\]](#)
- Flow Rate: Dependent on column dimensions, typically 0.2-0.5 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
- Injection Volume: 5-10 μL .

3. Mass Spectrometer Settings:

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.[\[14\]](#)
- Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions.
- Atorvastatin Transition: e.g., m/z 559.3 \rightarrow 440.2
- Atorvastatin-d5 Transition: e.g., m/z 564.3 \rightarrow 445.2
- Causality: The precursor ion corresponds to the protonated molecule $[\text{M}+\text{H}]^+$. The product ion is a characteristic fragment generated by collision-induced dissociation, ensuring that only the target molecule is quantified. The +5 Da shift is observed in both the precursor and the fragment ion, confirming the location of the deuterium labels on a stable part of the molecule.[\[17\]](#)

Other Relevant Analytical Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, NMR is crucial for confirming the identity and isotopic purity of the standard. ^1H NMR would show an attenuation of signals corresponding to the deuterated phenyl ring. Advanced techniques like ^{19}F MAS NMR have been used to characterize different solid forms (amorphous vs. crystalline) of Atorvastatin, which can be relevant for formulation studies.[\[18\]](#)[\[19\]](#)

- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For purity assessments where mass spectrometry is not required, HPLC with UV detection is suitable. The detection wavelength is typically set around 245-248 nm.[15][20]

Conclusion

Atorvastatin-d5 Sodium Salt is a high-fidelity analytical tool essential for the accurate quantification of Atorvastatin. Its physicochemical properties—well-defined molecular weight, predictable solubility, and known stability profile—make it a reliable internal standard. A thorough understanding of these characteristics, coupled with robust analytical protocols like the LC-MS/MS method detailed herein, empowers researchers to generate high-quality, reproducible data in pharmacokinetic studies, clinical monitoring, and other areas of pharmaceutical research. The principles of its application exemplify the broader importance of stable isotope dilution techniques in modern science.

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